molecular formula C15H14N4 B12906206 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- CAS No. 787590-75-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-

Katalognummer: B12906206
CAS-Nummer: 787590-75-4
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: RAHWTRYCNVWGCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrazine core with an amine group at the 8th position, a cyclopropyl group, and a phenyl group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and crystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents that exhibit diverse biological properties.

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in research and industrial applications.

Eigenschaften

787590-75-4

Molekularformel

C15H14N4

Molekulargewicht

250.30 g/mol

IUPAC-Name

N-cyclopropyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H14N4/c1-2-4-11(5-3-1)13-10-17-15-14(18-12-6-7-12)16-8-9-19(13)15/h1-5,8-10,12H,6-7H2,(H,16,18)

InChI-Schlüssel

RAHWTRYCNVWGCW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.